molecular formula C25H26N2O3 B5981289 (4-Methoxy-3,5-dimethylphenyl)-[1-(quinoline-2-carbonyl)piperidin-3-yl]methanone

(4-Methoxy-3,5-dimethylphenyl)-[1-(quinoline-2-carbonyl)piperidin-3-yl]methanone

Cat. No.: B5981289
M. Wt: 402.5 g/mol
InChI Key: AASDWURXQVXWNO-UHFFFAOYSA-N
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Description

(4-Methoxy-3,5-dimethylphenyl)-[1-(quinoline-2-carbonyl)piperidin-3-yl]methanone is a complex organic compound that features a combination of aromatic and heterocyclic structures

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Methoxy-3,5-dimethylphenyl)-[1-(quinoline-2-carbonyl)piperidin-3-yl]methanone typically involves multi-step organic reactions The process begins with the preparation of the quinoline-2-carbonyl chloride, which is then reacted with piperidin-3-ylmethanone under controlled conditions

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control is crucial to maintain the integrity of the compound.

Chemical Reactions Analysis

Types of Reactions

(4-Methoxy-3,5-dimethylphenyl)-[1-(quinoline-2-carbonyl)piperidin-3-yl]methanone undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions typically involve reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the methoxy and methyl groups, using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in ethanol.

    Substitution: Sodium methoxide in methanol.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while reduction can produce various alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.

Biology

In biological research, (4-Methoxy-3,5-dimethylphenyl)-[1-(quinoline-2-carbonyl)piperidin-3-yl]methanone is studied for its potential as a pharmacophore in drug design. Its ability to interact with various biological targets makes it a candidate for developing new therapeutic agents.

Medicine

In medicine, this compound is investigated for its potential therapeutic effects. It may serve as a lead compound for the development of drugs targeting specific diseases, such as cancer or neurological disorders.

Industry

In the industrial sector, this compound can be used in the development of advanced materials, including polymers and coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism of action of (4-Methoxy-3,5-dimethylphenyl)-[1-(quinoline-2-carbonyl)piperidin-3-yl]methanone involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or alteration of signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

    Benzylamine: An organic compound with a similar amine functional group.

    Bis(2-ethylhexyl) terephthalate: A compound with a similar ester functional group.

Uniqueness

What sets (4-Methoxy-3,5-dimethylphenyl)-[1-(quinoline-2-carbonyl)piperidin-3-yl]methanone apart is its combination of aromatic and heterocyclic structures, which provides unique reactivity and potential applications. Its ability to undergo various chemical reactions and interact with biological targets makes it a versatile compound in scientific research.

Properties

IUPAC Name

(4-methoxy-3,5-dimethylphenyl)-[1-(quinoline-2-carbonyl)piperidin-3-yl]methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H26N2O3/c1-16-13-20(14-17(2)24(16)30-3)23(28)19-8-6-12-27(15-19)25(29)22-11-10-18-7-4-5-9-21(18)26-22/h4-5,7,9-11,13-14,19H,6,8,12,15H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AASDWURXQVXWNO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1OC)C)C(=O)C2CCCN(C2)C(=O)C3=NC4=CC=CC=C4C=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H26N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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